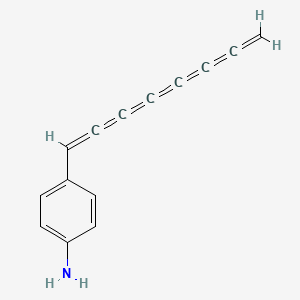
4-Octaheptaenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octaheptaenylaniline is an organic compound characterized by the presence of an aniline group attached to a long conjugated hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octaheptaenylaniline typically involves the coupling of aniline with a conjugated hydrocarbon chain precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Octaheptaenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Octaheptaenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Octaheptaenylaniline involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Additionally, its aromatic structure enables it to interact with biological macromolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Nitroaniline: An aniline derivative with a nitro group, used in dye production and as an intermediate in chemical synthesis.
Uniqueness: 4-Octaheptaenylaniline stands out due to its extended conjugated hydrocarbon chain, which imparts unique electronic properties and potential applications in materials science and biological research. Its ability to undergo various chemical reactions and its versatility in scientific applications make it a valuable compound for further exploration.
Properties
CAS No. |
918530-53-7 |
|---|---|
Molecular Formula |
C14H9N |
Molecular Weight |
191.23 g/mol |
InChI |
InChI=1S/C14H9N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h8-12H,1,15H2 |
InChI Key |
JFAPXEIKADTLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=C=C=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















